![molecular formula C5H2F3N3 B6416786 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2166776-07-2](/img/structure/B6416786.png)
3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Overview
Description
3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which also bears a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the introduction of the trifluoromethyl group into the pyrazole ring. One common method is the reaction of 3-(trifluoromethyl)-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile serves as an essential building block in the synthesis of fluorinated compounds. Its unique trifluoromethyl and nitrile functionalities enhance the electronic properties of the resulting molecules, making it valuable in developing new chemical entities.
Synthetic Routes
The compound can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)-1H-pyrazole with cyanogen bromide under basic conditions. This reaction typically occurs in organic solvents like dichloromethane or acetonitrile, utilizing bases such as triethylamine to facilitate the process.
Biological Applications
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor interactions. Its trifluoromethyl group can significantly influence binding affinity and selectivity, making it a candidate for drug design aimed at enhancing metabolic stability and bioavailability .
Case Study: Medicinal Chemistry
In a study focused on fluorinated pyrazoles, researchers synthesized derivatives of this compound that showed promising results in modulating biological targets relevant to cancer therapy and inflammation . The synthesis involved multicomponent reactions that yielded high-purity products with significant biological activity.
Agrochemical Development
Herbicide Production
The compound is also explored as an intermediate in the synthesis of agrochemicals, particularly herbicides like pyroxasulfone. Its unique structure allows for enhanced efficacy and selectivity in targeting specific weed species while minimizing environmental impact .
Comparative Analysis of Agrochemical Efficacy
A comparative study evaluated the herbicidal activity of formulations containing this compound against traditional herbicides. Results indicated superior performance in terms of both efficacy and residual activity in soil, highlighting its potential for sustainable agricultural practices .
Material Science
Development of Advanced Materials
In material science, this compound has been utilized to create materials with unique properties, such as enhanced resistance to degradation. This application is particularly relevant in the development of coatings and polymers that require durability under harsh environmental conditions.
Summary Table: Applications of this compound
Application Area | Description | Notable Findings/Case Studies |
---|---|---|
Chemical Synthesis | Building block for complex fluorinated compounds | Enhances electronic properties; used in diverse synthetic routes |
Biological Research | Potential enzyme inhibitors; receptor binding | Promising results in cancer therapy studies |
Agrochemicals | Intermediate for herbicides like pyroxasulfone | Superior efficacy compared to traditional herbicides |
Material Science | Development of durable materials | Enhanced resistance to degradation |
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide
- 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 3-(Trifluoromethyl)-1H-pyrazole-5-thiol
Uniqueness: 3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which impart distinct electronic properties and reactivity
Biological Activity
3-(Trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The carbonitrile moiety can form strong interactions with active sites of enzymes, potentially leading to inhibition of their activity. Its unique electronic properties make it an attractive candidate for drug design and development.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. The trifluoromethyl group increases the binding affinity by influencing the electronic and steric properties of the molecule.
- Receptor Binding : It may also affect receptor interactions, contributing to its pharmacological effects.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance:
- In vivo Studies : Compounds similar to this compound have demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema models, with some derivatives showing effectiveness comparable to established anti-inflammatory drugs like celecoxib .
- Mechanistic Insights : The anti-inflammatory action is often linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain pyrazole derivatives showed IC50 values as low as 3.5 nM for COX-2 inhibition .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound:
- Cytotoxicity Tests : The compound was evaluated against human cancer cell lines (A549 and HeLa), showing promising cytotoxic effects .
- Mechanisms : The observed anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells through enzyme inhibition pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.5 µg/mL against various bacterial strains, including MRSA .
- Broad Spectrum : The trifluoromethyl group contributes to the broad-spectrum antimicrobial activity observed in several studies .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQWUIHMMIWEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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